Glyceryl ascorbate

Description

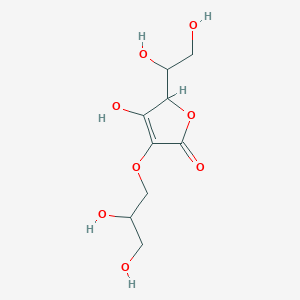

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-dihydroxyethyl)-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWQJCDIYBPYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC1=C(C(OC1=O)C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glyceryl Ascorbate: A Comprehensive Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl ascorbate, a stable derivative of ascorbic acid (Vitamin C), is gaining significant attention in the fields of dermatology and pharmacology for its enhanced stability and comparable efficacy to its parent molecule. This technical guide provides an in-depth overview of the synthesis, chemical properties, and biological activities of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic formulation. This document details chemical and enzymatic synthesis methodologies, presents key chemical and physical properties in structured tables, and elucidates the signaling pathways through which this compound exerts its beneficial effects on the skin.

Introduction

Ascorbic acid is a potent antioxidant and a crucial cofactor in various enzymatic reactions, including collagen synthesis. However, its inherent instability in aqueous solutions and susceptibility to oxidation have limited its application in cosmetic and pharmaceutical formulations. To overcome these limitations, various derivatives of ascorbic acid have been developed. This compound, formed by the esterification of ascorbic acid with glycerin, is a promising water-soluble derivative that exhibits superior stability without compromising the biological benefits of Vitamin C.[1][2] It offers enhanced moisturizing and antioxidant properties compared to L-ascorbic acid and is effective in improving the appearance of aged and fragile skin, as well as lightening hyperpigmentation.[2][3]

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The choice of method depends on factors such as desired yield, purity, and environmental considerations.

Chemical Synthesis

Chemical synthesis typically involves the reaction of L-ascorbic acid with a glycerol derivative, such as glycidol, in the presence of a base. A general procedure for the synthesis of 2-O-glyceryl ascorbic acid and 3-O-glyceryl ascorbic acid is described in the literature.[4]

Experimental Protocol (Representative):

-

Reaction Setup: Under an argon atmosphere, dissolve L-ascorbic acid and sodium hydrogen carbonate in water.

-

Addition of Reagents: Stir the mixture at room temperature for 30 minutes, then add glycidol.

-

Reaction Conditions: Heat the mixture to 50-60°C and stir for approximately 5 hours.

-

Work-up and Purification: After the reaction, add methanol and filter the mixture. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved through chromatographic techniques.

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases, offers a milder and more regioselective alternative to chemical methods, often resulting in higher purity and fewer byproducts. This method typically involves the esterification of ascorbic acid with glycerol in a suitable solvent.

Experimental Protocol (Representative, adapted from ascorbyl ester synthesis):

-

Enzyme Preparation: Immobilize a suitable lipase (e.g., from Candida antarctica) on a solid support like Celite.

-

Reaction Mixture: Combine L-ascorbic acid, glycerol, and the immobilized lipase in a suitable organic solvent (e.g., tert-butanol or 1,4-dioxane). The addition of molecular sieves can improve the yield by removing the water produced during the reaction.

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 54°C) with continuous stirring for a specified duration (e.g., 27 hours).

-

Product Isolation: After the reaction, filter off the enzyme and molecular sieves. The filtrate is then concentrated, and the product can be purified by extraction and recrystallization.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with good water solubility. Its key properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O₈ | |

| Molecular Weight | 250.20 g/mol | |

| Appearance | White to almost white crystalline powder | |

| Solubility | Water-soluble |

Table 2: Computed Physical Properties of 3-Glyceryl Ascorbate

| Property | Value | Reference(s) |

| XLogP3 | -3.2 | |

| Hydrogen Bond Donor Count | 5 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 6 | |

| Exact Mass | 250.06886740 Da | |

| Monoisotopic Mass | 250.06886740 Da | |

| Topological Polar Surface Area | 137 Ų |

Spectroscopic Data

-

¹H NMR: The spectrum would show signals corresponding to the protons of the ascorbic acid lactone ring and the glycerol backbone. The chemical shifts would be influenced by the ester linkage. ¹H NMR data for ascorbic acid and glycerol are available for reference.

-

¹³C NMR: The spectrum would display resonances for the nine carbon atoms of the molecule, with the carbonyl carbon of the lactone ring appearing at a characteristic downfield shift. Predicted ¹³C NMR data for ascorbic acid is available.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (250.20 g/mol ). Fragmentation patterns would involve the loss of water and cleavage of the glycerol and ascorbic acid moieties. Mass spectra for ascorbic acid and glycerol are available.

-

FTIR Spectroscopy: The FTIR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the lactone ring, and the C-O-C ether linkage. FTIR spectra for ascorbic acid and glycerol have been reported.

Biological Activities and Signaling Pathways

This compound and its derivatives exert a range of beneficial effects on the skin, primarily through their antioxidant, anti-melanogenic, collagen-stimulating, and skin barrier-enhancing properties.

Antioxidant Activity

This compound functions as a potent antioxidant, neutralizing free radicals and protecting the skin from oxidative stress induced by UV radiation and environmental pollutants. A derivative, 3-O-laurylthis compound, has been shown to activate the intracellular antioxidant system.

Caption: Antioxidant signaling pathway activated by a this compound derivative.

Inhibition of Melanogenesis

This compound contributes to skin whitening by inhibiting the production of melanin. Derivatives of this compound have been shown to downregulate the expression of tyrosinase, the key enzyme in melanogenesis, and interfere with the transport of melanosomes to keratinocytes.

Caption: Inhibition of melanogenesis by a this compound derivative.

Stimulation of Collagen Synthesis

Similar to ascorbic acid, this compound is expected to stimulate collagen production in the dermis, thereby improving skin elasticity and reducing the appearance of wrinkles. Ascorbic acid is a known cofactor for enzymes essential for collagen biosynthesis and also stimulates the transcription of procollagen genes.

Caption: Stimulation of collagen synthesis by this compound.

Enhancement of Skin Barrier Function

Derivatives of this compound have been demonstrated to reinforce the skin's barrier function by promoting the synthesis of ceramides, which are essential lipids in the stratum corneum. This leads to improved skin hydration and resilience. Vitamin C itself can stimulate ceramide production by upregulating key enzymes in the ceramide synthesis pathway.

Caption: Enhancement of ceramide synthesis by a this compound derivative.

Conclusion

This compound represents a significant advancement in the development of stable and effective Vitamin C derivatives for cosmetic and pharmaceutical applications. Its enhanced stability, coupled with its multifaceted biological activities, makes it a valuable ingredient for formulations aimed at skin brightening, anti-aging, and improving overall skin health. Further research into optimizing synthesis protocols and fully characterizing its spectroscopic properties will undoubtedly expand its applications and solidify its role in evidence-based skincare and dermatological treatments.

References

- 1. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]

- 3. ulprospector.com [ulprospector.com]

- 4. US20130204017A1 - Glyceryl ascorbic acid acylated derivative or its salt, production method thereof, and cosmetics - Google Patents [patents.google.com]

Stability of Glyceryl Ascorbate in Aqueous Solutions: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of glyceryl ascorbate in aqueous solutions. This compound, a derivative of ascorbic acid (Vitamin C), is gaining prominence in research and development due to its enhanced stability profile, making it a promising candidate for various applications, including pharmaceuticals and cosmetics. This document outlines the factors influencing its stability, quantitative data from related compounds, detailed experimental protocols for stability assessment, and the key signaling pathways associated with its biological activity.

Introduction to this compound

This compound is synthesized by binding ascorbic acid to glycerin, a modification that significantly improves its stability compared to the notoriously unstable L-ascorbic acid[1][2]. This enhanced stability is primarily due to the substitution at the C-2 or C-3 position of the enediol lactone ring of ascorbic acid, which protects the molecule from rapid oxidation[3]. This modification allows for formulations that are less prone to discoloration and degradation, a critical factor in the development of effective and commercially viable products[4]. While offering greater stability, it's generally considered that there is a trade-off, with some derivatives being potentially less potent antioxidants than pure ascorbic acid[1].

Factors Influencing Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by several key factors, similar to those that affect ascorbic acid:

-

pH: Ascorbic acid and its derivatives are most stable in acidic conditions. As the pH increases, the rate of oxidation also increases.

-

Temperature: Higher temperatures accelerate the degradation of ascorbic acid and its derivatives.

-

Light: Exposure to UV light can induce oxidative degradation.

-

Oxygen: The presence of dissolved oxygen is a primary driver of oxidative degradation.

-

Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of ascorbic acid and its derivatives.

Quantitative Stability Data

While specific degradation kinetic data for this compound is not extensively published, studies on similar stable vitamin C derivatives provide valuable insights. For instance, a study on glyceryl octyl ascorbic acid (GO-VC), another amphipathic derivative, demonstrated remarkable stability in an aqueous solution.

Table 1: Stability of Glyceryl Octyl Ascorbic Acid (GO-VC) in Aqueous Solution at 50°C

| Time (days) | Residual GO-VC (%) |

| 30 | > 90% |

| 90 | > 80% |

Source: Adapted from stability data on Glyceryl Octyl Ascorbic Acid.

This data strongly suggests that this compound derivatives exhibit significantly lower degradation rates compared to L-ascorbic acid, which can degrade substantially within days under similar conditions.

Experimental Protocols for Stability Assessment

A robust stability testing program is crucial to determine the shelf-life and optimal storage conditions for formulations containing this compound. This typically involves both real-time and accelerated stability studies.

Accelerated Stability Assessment Program (ASAP)

ASAP is a scientifically-driven approach that utilizes elevated temperature and humidity to predict the long-term stability of a substance in a shorter timeframe.

Protocol:

-

Sample Preparation: Prepare aqueous solutions of this compound at the desired concentration in appropriate buffers to control pH.

-

Stress Conditions: Expose the samples to a matrix of elevated temperature and relative humidity (RH) conditions. Typical conditions may include:

-

50°C / 75% RH

-

60°C / 75% RH

-

70°C / 75% RH

-

60°C / 60% RH

-

60°C / 90% RH

-

-

Time Points: Collect samples at predetermined time intervals (e.g., 0, 1, 2, and 4 weeks).

-

Analysis: Analyze the concentration of this compound at each time point using a validated stability-indicating method, such as HPLC.

-

Data Modeling: Use the degradation data to fit a kinetic model (e.g., Arrhenius equation) to predict the degradation rate at desired storage conditions (e.g., 25°C / 60% RH).

High-Performance Liquid Chromatography (HPLC) Method for Quantification

A validated, stability-indicating HPLC method is essential for accurately quantifying the concentration of this compound and its degradation products.

Table 2: HPLC Method Parameters for Vitamin C Derivatives

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 95:5 (v/v) aqueous to organic ratio. |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV detector at a wavelength of 245-260 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 30°C |

Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualizations of Pathways and Workflows

Chemical Structure and Degradation Pathway

Caption: Structure of this compound and its potential oxidative degradation pathway.

Experimental Workflow for Stability Study

References

- 1. tepnelpharmaservices.com [tepnelpharmaservices.com]

- 2. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Unlocking the Potential of this compound Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]

A Comparative Analysis of the Antioxidant Properties of Glyceryl Ascorbate and L-Ascorbic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the antioxidant properties of Glyceryl Ascorbate and the benchmark antioxidant, L-ascorbic acid. While L-ascorbic acid is renowned for its potent, direct radical scavenging activity, its inherent instability presents significant formulation challenges. This compound, a stabilized derivative, offers a compelling alternative, exhibiting a multi-faceted antioxidant capacity that includes both direct scavenging and the modulation of endogenous antioxidant pathways. This document delves into the available quantitative data, detailed experimental protocols for evaluating their antioxidant efficacy, and an exploration of the distinct signaling pathways through which these compounds exert their protective effects.

Introduction

Reactive oxygen species (ROS) are key contributors to cellular damage and the pathogenesis of numerous diseases. Antioxidants, by neutralizing these harmful species, play a critical role in maintaining cellular homeostasis. L-ascorbic acid (Vitamin C) is a well-established and potent water-soluble antioxidant.[1] However, its utility in therapeutic and cosmetic formulations is often hampered by its poor stability in the presence of light, air, and heat.[2] This has led to the development of more stable derivatives, such as this compound.

This compound is synthesized by binding ascorbic acid to glycerin, a modification that enhances its stability and provides additional humectant properties.[3][4] While generally considered a less potent direct radical scavenger than L-ascorbic acid, emerging evidence suggests that its derivatives, and likely this compound itself, may also function as indirect antioxidants by upregulating the cellular antioxidant defense systems.[5] This guide aims to provide a detailed comparative analysis of the antioxidant mechanisms and potencies of these two molecules.

Quantitative Comparison of Antioxidant Activity

Direct, peer-reviewed quantitative comparisons of the antioxidant activity of this compound and L-ascorbic acid are limited in the available scientific literature. Much of the data for this compound is found in technical data sheets from cosmetic ingredient suppliers, which often lack the rigorous, comparative context of academic studies. However, by compiling data from various sources, a general comparison can be made. L-ascorbic acid consistently demonstrates high potency in direct radical scavenging assays.

It is important to note that a derivative of this compound, 3-O-laurylthis compound (VC-3LG), has been shown to have a lower direct ROS scavenging ability compared to L-ascorbic acid, but a superior ability to reduce intracellular ROS levels, suggesting an indirect mechanism of action.

| Assay | Compound | Reported Values (IC50, TEAC, etc.) | Source Type |

| DPPH Radical Scavenging Activity | L-Ascorbic Acid | IC50: ~10 µg/mL | Scientific Literature |

| L-Ascorbic Acid | IC50: 24.34 ± 0.09 µg/ml | Scientific Literature | |

| L-Ascorbic Acid | IC50: 10.89 µg/mL | Scientific Literature | |

| This compound | Data not available in peer-reviewed literature | - | |

| ABTS Radical Scavenging Activity | L-Ascorbic Acid | High TEAC values consistently reported | Scientific Literature |

| This compound | Data not available in peer-reviewed literature | - | |

| Ferric Reducing Antioxidant Power (FRAP) | L-Ascorbic Acid | EC50: 71.86 µg/ml | Scientific Literature |

| This compound | Data not available in peer-reviewed literature | - |

Note: The table above highlights the current gap in publicly available, peer-reviewed quantitative data for a direct comparison of this compound and L-ascorbic acid.

Signaling Pathways in Antioxidant Defense

The antioxidant effects of L-ascorbic acid and this compound are mediated through distinct and overlapping signaling pathways. L-ascorbic acid is primarily known for its direct radical scavenging, while derivatives of this compound have been shown to activate endogenous antioxidant systems.

L-Ascorbic Acid: Direct Scavenging and Nrf2 Modulation

L-ascorbic acid's primary antioxidant mechanism is the direct donation of electrons to neutralize a wide variety of reactive oxygen species. Additionally, it has been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. Under conditions of oxidative stress, L-ascorbic acid can promote the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant response elements (AREs) and the subsequent expression of a suite of protective enzymes.

This compound: Indirect Antioxidant Action via PPAR-γ and Nrf2

While this compound likely possesses some direct radical scavenging capabilities, studies on its derivative, 3-O-laurylthis compound (VC-3LG), reveal a more complex, indirect antioxidant mechanism. VC-3LG has been shown to up-regulate the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activated PPAR-γ, in turn, promotes the expression of Nrf2. This leads to the increased transcription of genes encoding for crucial intracellular antioxidants and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1). This indirect pathway results in a sustained elevation of the cell's endogenous antioxidant capacity.

Experimental Protocols

The following section details standardized protocols for key in vitro assays used to evaluate and compare the antioxidant properties of compounds like this compound and L-ascorbic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compounds (this compound, L-ascorbic acid) and a standard (e.g., Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

A blank well should contain 200 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to form the ABTS•+ solution.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).

-

Add 20 µL of each sample or standard to a cuvette or microplate well.

-

Add 180 µL of the diluted ABTS•+ solution.

-

-

Incubation and Measurement:

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds and a ferrous sulfate (FeSO₄) standard.

-

Add 20 µL of each sample or standard to a microplate well.

-

Add 180 µL of the FRAP reagent.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is generated by plotting the absorbance of the FeSO₄ standards against their concentrations.

-

The FRAP value of the samples is determined from the standard curve and expressed as Fe²⁺ equivalents.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the oxidation of a fluorescent probe within cultured cells.

Methodology:

-

Cell Culture:

-

Seed adherent cells (e.g., HepG2) in a 96-well, black, clear-bottom plate and grow to confluence.

-

-

Treatment:

-

Wash the cells with PBS.

-

Treat the cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) and various concentrations of the test compounds.

-

-

Incubation and Radical Initiation:

-

Incubate for 1 hour to allow for cellular uptake of the probe and test compounds.

-

Wash the cells to remove extracellular compounds.

-

Add a radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

-

Measurement and Calculation:

-

Immediately measure the fluorescence kinetically over time.

-

The CAA value is calculated from the area under the fluorescence-time curve and is often expressed as quercetin equivalents.

-

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a breakdown product of lipid peroxides, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

Methodology:

-

Sample Preparation:

-

Prepare a lipid-rich substrate, such as a tissue homogenate or liposomes.

-

-

Induction of Peroxidation:

-

Induce lipid peroxidation using an initiator like ferrous sulfate (FeSO₄).

-

Incubate the substrate with and without the test compounds at 37°C.

-

-

TBARS Reaction:

-

Add trichloroacetic acid (TCA) to stop the reaction and precipitate proteins.

-

Centrifuge and collect the supernatant.

-

Add TBA solution to the supernatant and heat at 95°C for 30-60 minutes to form the MDA-TBA adduct.

-

-

Measurement and Calculation:

-

Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.

-

The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with that of the control.

-

Conclusion

L-ascorbic acid remains the gold standard for direct antioxidant activity, demonstrating potent radical scavenging in numerous in vitro assays. However, its inherent instability is a significant drawback for many applications. This compound emerges as a promising, highly stable alternative. While it may exhibit lower direct radical scavenging potency, its derivatives have been shown to engage in a sophisticated indirect antioxidant mechanism by activating the PPAR-γ/Nrf2 signaling axis, thereby bolstering the cell's own antioxidant defenses.

For researchers and drug development professionals, the choice between these two molecules will depend on the specific application. For applications requiring immediate, high-potency radical scavenging, L-ascorbic acid, if properly stabilized, is a superior choice. For formulations where long-term stability and a sustained, indirect antioxidant effect are desired, this compound presents a compelling and technologically advanced option. Further head-to-head quantitative studies are warranted to fully elucidate the comparative antioxidant efficacy of this compound itself. This guide provides the foundational knowledge and experimental frameworks necessary to conduct such comparative evaluations.

References

The Cellular Journey of Glyceryl Ascorbate in Keratinocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl ascorbate, a stable derivative of ascorbic acid, is of increasing interest in dermatology and cosmetic science for its potential to deliver the benefits of vitamin C to the skin. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of glycerye ascorbate in keratinocytes. While direct experimental data on this compound is limited, this document synthesizes information from studies on related ascorbic acid esters and the well-established pathways of vitamin C transport and metabolism in skin cells. The proposed primary mechanism involves the enzymatic hydrolysis of this compound in the extracellular space by skin-resident esterases, followed by the transport of the liberated ascorbic acid into keratinocytes via specific transporters. This guide details the involved transporters, metabolic pathways, and relevant signaling cascades, supplemented with experimental protocols and quantitative data to facilitate further research in this area.

Introduction

Ascorbic acid (vitamin C) is a potent antioxidant and a crucial cofactor for various enzymatic reactions essential for skin health, including collagen synthesis. However, its inherent instability and poor penetration limit its efficacy in topical formulations. This compound, an ester of ascorbic acid and glycerin, offers enhanced stability, making it a promising alternative for dermatological and cosmetic applications. Understanding its cellular uptake and metabolism in keratinocytes, the primary cells of the epidermis, is paramount for optimizing its use and developing novel skincare technologies.

Cellular Uptake of Ascorbic Acid in Keratinocytes

The uptake of ascorbic acid (AA) and its oxidized form, dehydroascorbic acid (DHA), by keratinocytes is a well-characterized process involving specific membrane transporters.

-

Sodium-Dependent Vitamin C Transporters (SVCTs): Keratinocytes express two isoforms of sodium-dependent vitamin C transporters, SVCT1 and SVCT2. These transporters actively import the reduced form of vitamin C, ascorbic acid, into the cells against a concentration gradient. SVCT1 is predominantly found in the epidermis and is considered the primary transporter for ascorbic acid supply to keratinocytes.[1]

-

Glucose Transporters (GLUTs): The oxidized form of vitamin C, dehydroascorbic acid, is transported into keratinocytes via glucose transporters (GLUTs), primarily GLUT1 and GLUT3.[2] Once inside the cell, DHA is rapidly reduced back to ascorbic acid.

The prevailing hypothesis for the cellular uptake of this compound is that it first undergoes hydrolysis in the extracellular matrix of the skin to release free ascorbic acid, which is then transported into keratinocytes via SVCTs.

Metabolism of this compound in the Skin

The metabolic pathway of this compound in the skin is presumed to involve two key steps: extracellular hydrolysis and intracellular recycling.

Extracellular Hydrolysis

The ester bond in this compound is susceptible to hydrolysis by esterases present in the skin.[3][4] These enzymes are crucial for the biotransformation of various topical drugs and xenobiotics.[5] The hydrolysis of this compound would yield ascorbic acid and glycerol, both of which can be utilized by keratinocytes. While direct evidence for the specific esterases that act on this compound is not yet available, the general activity of skin esterases on ascorbyl esters supports this metabolic route.

Intracellular Ascorbic Acid Recycling

Once dehydroascorbic acid (DHA) enters the keratinocyte through GLUTs, it is efficiently reduced back to ascorbic acid. This intracellular recycling is crucial for maintaining a high concentration of the active antioxidant form of vitamin C. This reduction is primarily a glutathione (GSH)-independent process in human keratinocytes (HaCaT cells), with thioredoxin reductase and lipoamide dehydrogenase playing significant roles.

Quantitative Data

| Parameter | Value | Cell Type | Transporter | Reference |

| Ascorbic Acid Uptake | ||||

| Km | 75 µM | Human Keratinocytes | SVCT1 | |

| Km | 44 µM | Human Keratinocytes | SVCT2 | |

| Vmax | 36 nmol/min/well | Human Keratinocytes | SVCT1 | |

| Dehydroascorbic Acid Uptake | ||||

| Uptake Rate | Faster than Ascorbic Acid | HaCaT Cells | GLUTs |

Experimental Protocols

Cell Culture

-

Cell Line: Human immortalized keratinocytes (HaCaT) or normal human epidermal keratinocytes (NHEK) are commonly used models.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Skin Permeation and Metabolism Study

This protocol is designed to assess the hydrolysis of this compound and the subsequent uptake of ascorbic acid using a reconstructed human epidermis (RHE) model.

-

Model: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™).

-

Apparatus: Franz diffusion cells.

-

Procedure:

-

Equilibrate the RHE tissue in the Franz diffusion cell with culture medium.

-

Apply a defined concentration of this compound to the apical side of the tissue.

-

At various time points, collect samples from the receptor fluid (basolateral side) and the tissue homogenate.

-

Analyze the samples for the concentrations of this compound and ascorbic acid using High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection.

-

Cellular Uptake Assay

This protocol measures the intracellular accumulation of ascorbic acid following treatment with this compound.

-

Procedure:

-

Seed keratinocytes in 24-well plates and grow to confluence.

-

Incubate the cells with varying concentrations of this compound for different time periods.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the uptake.

-

Lyse the cells using a suitable lysis buffer (e.g., metaphosphoric acid solution).

-

Determine the intracellular ascorbic acid concentration in the cell lysate by HPLC.

-

Esterase Activity Assay

This protocol can be adapted to measure the hydrolysis of this compound by keratinocyte enzymes.

-

Substrate: A chromogenic or fluorogenic ester substrate (e.g., p-nitrophenyl acetate) can be used as a positive control. This compound would be the test substrate.

-

Enzyme Source: Keratinocyte cell lysate or skin homogenate.

-

Procedure:

-

Incubate the enzyme source with the substrate in a suitable buffer.

-

Measure the rate of product formation (e.g., p-nitrophenol or ascorbic acid) over time using a spectrophotometer or HPLC.

-

Signaling Pathways

While direct studies on this compound are limited, research on its derivative, 3-O-laurylthis compound (VC-3LG), provides insights into potential signaling pathways activated in keratinocytes.

PPAR-γ and Nrf2 Signaling

Treatment of keratinocytes with VC-3LG has been shown to upregulate the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and nuclear factor erythroid 2-related factor 2 (Nrf2). This, in turn, increases the expression of antioxidant enzymes such as γ-glutamyl cysteine synthase (γ-GCS), heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase-1 (NQO1), thereby enhancing the intracellular antioxidant defense system.

Experimental Workflows

Workflow for Investigating this compound Metabolism

Conclusion

While direct experimental evidence for the cellular uptake and metabolism of this compound in keratinocytes is still emerging, the existing knowledge on ascorbic acid transport and the enzymatic activity of the skin provides a strong hypothetical framework. The most probable pathway involves the extracellular hydrolysis of this compound to ascorbic acid by skin esterases, followed by the transport of ascorbic acid into keratinocytes via SVCTs. The liberated ascorbic acid then contributes to the intracellular antioxidant pool and participates in various cellular processes. Further research is warranted to definitively elucidate the specific enzymes involved, quantify the kinetics of these processes, and explore the full spectrum of signaling pathways modulated by this compound and its derivatives in keratinocytes. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for such future investigations.

References

- 1. A new lipophilic pro-vitamin C, tetra-isopalmitoyl ascorbic acid (VC-IP), prevents UV-induced skin pigmentation through its anti-oxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Liposomal Encapsulation of Ascorbyl Palmitate: Influence on Skin Performance - PMC [pmc.ncbi.nlm.nih.gov]

Glyceryl Ascorbate's Role in Inhibiting Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanisms by which glyceryl ascorbate and its derivatives inhibit melanogenesis. A growing body of evidence demonstrates that these stabilized forms of Vitamin C offer a multi-pronged approach to reducing melanin synthesis and promoting skin lightening. Key mechanisms include the direct inhibition of tyrosinase, the master regulator of melanogenesis, and the downregulation of genes essential for melanin production and melanosome transport. Furthermore, certain derivatives have been shown to induce autophagy-mediated degradation of melanosomes, presenting a novel pathway for depigmentation. This document synthesizes the available quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Melanogenesis, the complex process of melanin synthesis, is a primary determinant of skin pigmentation. While essential for photoprotection against ultraviolet (UV) radiation, its dysregulation can lead to hyperpigmentary disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation. The inhibition of melanogenesis is therefore a key strategy in the development of dermatological and cosmetic products for skin lightening and the treatment of hyperpigmentation.

Ascorbic acid (Vitamin C) is a well-established inhibitor of melanogenesis, primarily acting as a reducing agent that inhibits the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. However, its inherent instability in aqueous solutions and poor skin penetration limit its therapeutic efficacy. To overcome these limitations, various stable derivatives have been developed, among which glyceryl ascorbates have emerged as a promising class of compounds. By conjugating ascorbic acid with glycerol, these derivatives exhibit enhanced stability and skin permeability, while retaining or even enhancing the anti-melanogenic properties of the parent molecule.

This guide focuses on the molecular mechanisms through which this compound and its derivatives, particularly alkylglyceryl-L-ascorbic acids, exert their inhibitory effects on melanogenesis.

Mechanisms of Action

This compound derivatives inhibit melanogenesis through a combination of mechanisms, primarily targeting the enzymatic activity of tyrosinase, the expression of key melanogenic proteins, and the transport and degradation of melanosomes.

Inhibition of Tyrosinase Activity and Expression

The primary mechanism of action for many Vitamin C derivatives is the inhibition of tyrosinase. Glyceryl ascorbates have been shown to directly inhibit tyrosinase activity, thereby blocking the initial and rate-limiting steps of melanin synthesis. The inhibitory effect is often dose-dependent.

Furthermore, studies on specific alkylglyceryl-L-ascorbic acid derivatives, such as 3-O-glyceryl-2-O-hexyl ascorbate (VC-HG), have demonstrated a significant downregulation of tyrosinase gene expression at the mRNA level. This suppression of tyrosinase synthesis further contributes to the overall reduction in melanin production.[1]

Downregulation of Melanogenesis-Related Genes

Beyond tyrosinase, this compound derivatives have been shown to modulate the expression of a suite of genes involved in melanogenesis. Microarray and real-time PCR analyses have revealed that treatment of B16 mouse melanoma cells with VC-HG leads to the downregulation of:

-

Tyrosinase (TYR): The key enzyme in melanin synthesis.[1]

-

Tyrosinase-Related Protein-1 (TRP-1): Involved in the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) in the eumelanin pathway.

-

Microphthalmia-associated transcription factor (MITF): The master regulator of melanocyte differentiation and melanogenesis. While direct downregulation of MITF by this compound is not conclusively shown in all studies, the reduction in its downstream targets like tyrosinase suggests an indirect effect on the MITF signaling axis.

Interference with Melanosome Transport

A novel mechanism attributed to certain this compound derivatives is the disruption of melanosome transport. Melanosomes, the organelles where melanin is synthesized and stored, are transported from the perinuclear region of the melanocyte to the dendrite tips for subsequent transfer to keratinocytes. This process is dependent on a complex machinery of motor proteins and their adaptors.

VC-HG has been shown to downregulate the mRNA expression of key transport-related genes, including:

-

Myosin Va (Myo5a): An actin-based motor protein crucial for the short-range transport of melanosomes in the dendritic processes.[1]

-

Rab27a: A small GTPase that recruits Myosin Va to the melanosome surface via its effector, melanophilin.[1]

-

Kinesin: A microtubule-based motor protein involved in the long-range anterograde transport of melanosomes.[1]

The disruption of this transport machinery leads to an accumulation of melanosomes within the melanocytes.

Activation of Autophagy-Mediated Melanosome Degradation

The accumulation of melanosomes due to disrupted transport triggers a cellular clearance mechanism known as autophagy. Studies have demonstrated that VC-HG treatment in B16 melanoma cells leads to an increase in the autophagy marker LC3-II and a decrease in p62, indicating the activation of autophagic flux. This process, termed "melanophagy," results in the degradation of the accumulated melanosomes within autolysosomes, thereby reducing the overall melanin content of the cell. The inhibition of autophagy using pharmacological inhibitors like hydroxychloroquine partially reverses the depigmenting effect of VC-HG, confirming the significant role of this pathway.

Signaling Pathways

The inhibitory effects of this compound on melanogenesis are mediated through the modulation of key signaling pathways that regulate gene expression and cellular processes.

Melanogenesis Signaling Pathway

The primary signaling pathway governing melanogenesis is the cAMP/PKA/CREB/MITF axis. While direct modulation of this pathway by this compound is still under investigation, the observed downregulation of MITF's target genes (tyrosinase, TRP-1) strongly suggests an upstream inhibitory effect.

Melanosome Transport and Autophagy Pathway

The dual action of VC-HG on melanosome transport and autophagy represents a significant mechanism for its depigmenting effects.

Quantitative Data

The inhibitory effects of various this compound derivatives on melanogenesis have been quantified in several studies. The following tables summarize the available data.

Table 1: Inhibitory Effects of Alkylglyceryl-L-Ascorbic Acid Derivatives on Melanogenesis in B16 Melanoma Cells

| Compound ID | R (Alkyl Chain) | Position of Alkylation | IC50 (µM) for Melanin Inhibition |

| 2 | Methyl | 3-O-Alkyl | >300 |

| 3 | Ethyl | 3-O-Alkyl | >300 |

| 4 | Propyl | 3-O-Alkyl | >300 |

| 5 | Butyl | 3-O-Alkyl | >300 |

| 6 | Hexyl | 3-O-Alkyl | 81.4 |

| 7 | Octyl | 3-O-Alkyl | 26.5 |

| 8 | Decyl | 3-O-Alkyl | 12.3 |

| 9 | Dodecyl | 3-O-Alkyl | 11.1 |

| 10 | Tetradecyl | 3-O-Alkyl | 12.5 |

| 11 | Hexadecyl | 3-O-Alkyl | 15.2 |

| 12 | Octadecyl | 3-O-Alkyl | 20.1 |

| 13 | Isostearyl | 3-O-Alkyl | 25.6 |

| 14 | Oleyl | 3-O-Alkyl | 89.1 |

| 16 | Methyl | 2-O-Alkyl | >300 |

| 17 | Ethyl | 2-O-Alkyl | >300 |

| 18 | Propyl | 2-O-Alkyl | >300 |

| 19 | Butyl | 2-O-Alkyl | >300 |

| 20 | Hexyl | 2-O-Alkyl | 117 |

| 21 | Octyl | 2-O-Alkyl | >300 |

| 22 | Decyl | 2-O-Alkyl | >300 |

| 23 | Dodecyl | 2-O-Alkyl | >300 |

| 24 | Tetradecyl | 2-O-Alkyl | >300 |

| 25 | Hexadecyl | 2-O-Alkyl | >300 |

| 26 | Octadecyl | 2-O-Alkyl | >300 |

| 27 | Isostearyl | 2-O-Alkyl | >300 |

| 28 | Oleyl | 2-O-Alkyl | >300 |

Data adapted from a study on theophylline-stimulated B16 melanoma 4A5 cells.

Table 2: Comparison of Melanogenesis Inhibitory Activity of Various Vitamin C Derivatives

| Compound | Concentration (µM) | Melanin Inhibition (%) | Cell Viability (%) |

| Arbutin (Positive Control) | 830 (IC50) | 50 | >80 |

| Magnesium L-ascorbyl-2-phosphate | 3000 | Significant Inhibition | >80 |

| 2-O-α-D-glucopyranosyl-L-ascorbic acid | 3000 | Significant Inhibition | >80 |

| 3-O-(2,3-dihydroxypropyl)-2-O-hexyl-L-ascorbic acid (Compound 6) | 100 | Significant Inhibition | >90 |

| 2-O-(2,3-dihydroxypropyl)-3-O-hexyl-L-ascorbic acid (Compound 20) | 100 | Moderate Inhibition | >90 |

Qualitative and semi-quantitative data compiled from multiple sources.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-melanogenic effects.

Melanin Content Assay

This protocol is used to quantify the melanin content in cultured cells.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: B16F10 murine melanoma cells are seeded in 6-well plates and cultured until they reach 70-80% confluency. The cells are then treated with various concentrations of this compound derivatives or a vehicle control for a specified period (e.g., 72 hours).

-

Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and harvested. The cell pellet is then dissolved in 1 N NaOH containing 10% DMSO and incubated at 80°C for 1 hour to solubilize the melanin.

-

Spectrophotometric Measurement: The absorbance of the resulting lysate is measured at 405 nm using a microplate reader.

-

Normalization: The total protein content of the cell lysate is determined using a standard protein assay (e.g., Bradford or BCA assay). The melanin content is then normalized to the total protein concentration to account for any differences in cell number.

-

Calculation: The percentage of melanin inhibition is calculated relative to the vehicle-treated control cells.

Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase, typically using L-DOPA as a substrate.

Methodology:

-

Cell Lysate Preparation: B16F10 cells are treated as described above. After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors. The lysate is then clarified by centrifugation.

-

Enzymatic Reaction: The cell lysate is incubated with a solution of L-DOPA in a phosphate buffer (pH 6.8) at 37°C.

-

Measurement: The formation of dopachrome, an orange/red colored product, is monitored by measuring the absorbance at 475 nm at regular intervals.

-

Calculation: The tyrosinase activity is calculated from the rate of dopachrome formation and normalized to the total protein concentration of the lysate.

Real-Time Quantitative PCR (RT-qPCR)

This technique is used to quantify the mRNA expression levels of specific genes.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed. First-strand complementary DNA (cDNA) is then synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay. Gene-specific primers for tyrosinase, TRP-1, MITF, Myosin Va, Rab27a, Kinesin, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization are used.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and relative to the vehicle-treated control.

Western Blot Analysis

This method is used to detect and quantify the protein levels of specific targets.

Methodology:

-

Protein Extraction and Quantification: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for tyrosinase, MITF, p-CREB, LC3, p62, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Conclusion

This compound and its derivatives represent a highly effective and promising class of compounds for the inhibition of melanogenesis. Their multifaceted mechanism of action, which includes direct tyrosinase inhibition, downregulation of key melanogenic genes, interference with melanosome transport, and induction of autophagy-mediated melanosome degradation, provides a robust approach to skin lightening and the treatment of hyperpigmentary disorders. The enhanced stability and permeability of these derivatives compared to traditional ascorbic acid make them particularly attractive for formulation in dermatological and cosmetic products. Further research into the precise molecular interactions with signaling pathways such as the cAMP/PKA/CREB/MITF axis will undoubtedly provide deeper insights and pave the way for the development of even more targeted and efficacious therapies for pigmentation-related conditions. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field.

References

The Effect of Glyceryl Ascorbate on Collagen Synthesis in Dermal Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effect of Glyceryl Ascorbate, a stable derivative of Vitamin C, on collagen synthesis in human dermal fibroblasts. Ascorbic acid is a well-established cofactor in collagen synthesis, crucial for the hydroxylation of proline and lysine residues, and a regulator of collagen gene expression. However, its inherent instability limits its use in cosmetic and pharmaceutical formulations. This compound, created by binding glycerin to ascorbic acid, offers enhanced stability while retaining the biological activity of its parent molecule. This document summarizes the available data on the efficacy of this compound in promoting collagen production, details the experimental protocols for its evaluation, and illustrates the key signaling pathways involved.

Introduction

The dermal extracellular matrix (ECM), primarily composed of collagen and elastin fibers, provides structural integrity and elasticity to the skin. Dermal fibroblasts are the principal cells responsible for synthesizing and maintaining the ECM. The aging process, along with environmental factors such as UV radiation, leads to a decline in collagen production and an increase in its degradation, resulting in wrinkle formation and loss of skin firmness.

L-ascorbic acid (Vitamin C) is a vital molecule for maintaining a healthy ECM. It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of procollagen chains.[1] Furthermore, ascorbic acid has been shown to stimulate the transcription of collagen genes, specifically COL1A1 and COL1A3.[2][3] Despite its well-documented benefits, the application of L-ascorbic acid is hampered by its rapid oxidation and degradation in aqueous solutions.

To overcome these stability issues, various derivatives of ascorbic acid have been developed. This compound is one such derivative, offering increased stability and improved formulation compatibility. This guide focuses on the scientific basis for the use of this compound as a potent stimulator of collagen synthesis in dermal fibroblasts.

Quantitative Data on Collagen Synthesis

While extensive peer-reviewed quantitative data for this compound is still emerging, preliminary studies and data from manufacturers indicate a significant positive effect on collagen production. The data is often presented as a percentage increase in collagen synthesis compared to untreated control cells.

Table 1: Effect of this compound Derivatives on Collagen Synthesis in Human Dermal Fibroblasts

| This compound Derivative | Concentration | Incubation Time | Method of Quantification | Reported Increase in Collagen Synthesis (vs. Control) | Reference |

| Bis-Glyceryl Ascorbate | Not Specified | Not Specified | Not Specified | Stimulates collagen synthesis | [4] |

| 3-Glyceryl Ascorbate | Not Specified | Not Specified | Not Specified | Promotes collagen production | |

| Amitose GCA (Cetyl 2-Glyceryl Ascorbate) | Not Specified | Not Specified | Not Specified | Promotes collagen production | Seiwa Kasei |

| Amitose 2GA (this compound) | Not Specified | Not Specified | Not Specified | Enhances collagen production | Seiwa Kasei |

Note: The table reflects claims from commercially available literature. Rigorous, peer-reviewed quantitative studies are needed to establish precise dose-dependent effects.

Experimental Protocols

To assess the effect of this compound on collagen synthesis, a series of in vitro experiments using human dermal fibroblasts are typically employed. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Line: Primary human dermal fibroblasts (HDFs) are the most relevant cell line for these studies.

-

Culture Conditions: HDFs are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 6-well or 24-well plates) and allowed to adhere and reach 70-80% confluency.

-

The culture medium is then replaced with a low-serum medium (e.g., 0.5% FBS) containing various concentrations of this compound or a vehicle control (e.g., sterile water or PBS).

-

Cells are incubated for a predetermined period, typically 24 to 72 hours, to allow for the synthesis and secretion of new collagen.

-

Quantification of Total Soluble Collagen: Sirius Red Assay

The Sirius Red assay is a colorimetric method used to quantify total soluble collagen in cell culture supernatant and cell lysates.

-

Sample Preparation:

-

Supernatant: Collect the cell culture medium and centrifuge to remove any cellular debris.

-

Cell Lysate: Wash the cell monolayer with PBS, and then lyse the cells using a suitable lysis buffer (e.g., 0.5 M acetic acid).

-

-

Staining Procedure:

-

Add Sirius Red dye solution (0.1% Sirius Red in saturated picric acid) to the samples.

-

Incubate for 1 hour at room temperature with gentle agitation to allow the dye to bind to collagen.

-

Centrifuge the samples to pellet the collagen-dye complex.

-

Wash the pellet with acidified water to remove unbound dye.

-

-

Elution and Quantification:

-

Dissolve the pellet in a known volume of 0.1 N sodium hydroxide.

-

Read the absorbance of the eluted dye at 540 nm using a spectrophotometer.

-

Calculate the collagen concentration by comparing the absorbance to a standard curve generated with known concentrations of purified collagen.

-

Quantification of Specific Collagen Types: ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) can be used to specifically quantify the amount of a particular type of collagen (e.g., Type I or Type III procollagen).

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the target procollagen.

-

Sample Incubation: Add cell culture supernatants or cell lysates to the wells and incubate to allow the procollagen to bind to the capture antibody.

-

Detection:

-

Add a detection antibody that is also specific for the target procollagen and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add a substrate for the enzyme that produces a colorimetric or fluorescent signal.

-

-

Quantification: Measure the signal intensity using a plate reader and determine the procollagen concentration from a standard curve.

Analysis of Collagen Gene Expression: Quantitative PCR (qPCR)

qPCR is used to measure the mRNA levels of collagen genes (e.g., COL1A1, COL1A2, COL3A1) to determine if this compound affects collagen synthesis at the transcriptional level.

-

RNA Extraction: Isolate total RNA from treated and control fibroblasts using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Perform the qPCR using the cDNA as a template, specific primers for the collagen genes of interest, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in gene expression in this compound-treated cells compared to control cells.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Caption: Experimental workflow for assessing the effect of this compound on collagen synthesis.

Signaling Pathway of Ascorbic Acid in Collagen Synthesis

It is hypothesized that this compound exerts its effects by being transported into the fibroblast and subsequently hydrolyzed to release ascorbic acid. The released ascorbic acid then participates in the established pathways of collagen synthesis.

Caption: Proposed signaling pathway of this compound in dermal fibroblasts.

Mechanism of Action

The primary mechanism by which this compound is believed to enhance collagen synthesis is through its conversion to L-ascorbic acid within the dermal fibroblasts. Once released, ascorbic acid influences collagen production through two main pathways:

-

Cofactor for Hydroxylating Enzymes: Ascorbic acid is an essential cofactor for prolyl-4-hydroxylase and lysyl hydroxylase. These enzymes catalyze the hydroxylation of proline and lysine residues in the procollagen polypeptide chains. This hydroxylation is critical for the formation of a stable triple-helix structure of collagen. Without adequate ascorbic acid, procollagen is under-hydroxylated and improperly folded, leading to its degradation within the cell.

-

Stimulation of Collagen Gene Expression: Ascorbic acid has been shown to increase the transcription rate of genes encoding for type I and type III collagen (COL1A1 and COL3A1). This leads to an increased synthesis of procollagen mRNA, and consequently, a higher level of procollagen protein production.

Conclusion

This compound presents a promising and stable alternative to L-ascorbic acid for stimulating collagen synthesis in dermal fibroblasts. Its enhanced stability allows for its effective incorporation into various formulations aimed at combating the signs of skin aging. The available evidence suggests that this compound functions by delivering ascorbic acid to dermal fibroblasts, where it acts as a crucial cofactor for collagen maturation and a stimulator of collagen gene expression. Further quantitative in vitro and in vivo studies are warranted to fully elucidate its dose-dependent efficacy and to solidify its role as a key ingredient in advanced skincare and dermatological products. This technical guide provides a foundational understanding for researchers and developers looking to explore the potential of this compound in their work.

References

- 1. Ascorbic acid preferentially enhances type I and III collagen gene transcription in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]

- 4. mdpi.com [mdpi.com]

Enzymatic Conversion of Glyceryl Ascorbate to Ascorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl ascorbate, a stable derivative of ascorbic acid, is increasingly utilized in cosmetic and pharmaceutical formulations due to its enhanced stability and moisturizing properties. Its efficacy, however, is contingent upon its enzymatic conversion to the biologically active L-ascorbic acid within the skin. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of this compound, detailing the probable enzymatic catalysts, reaction kinetics, and robust methodologies for its characterization. Drawing parallels from the broader class of ascorbyl esters, this document elucidates the critical role of cutaneous lipases and esterases in this bioactivation process. Detailed experimental protocols and structured data presentation are provided to facilitate further research and development in this area.

Introduction

L-ascorbic acid (Vitamin C) is a potent antioxidant and a crucial cofactor in various physiological processes, including collagen synthesis. However, its inherent instability in aqueous solutions and limited skin penetration curtails its direct application in topical formulations. To overcome these limitations, various derivatives have been synthesized, among which this compound (a monoester of ascorbic acid and glycerin) has emerged as a promising candidate. Its stability in formulations is significantly improved, but its biological activity is dependent on the efficient in-situ conversion to ascorbic acid by endogenous skin enzymes.[1][2] Understanding the specifics of this enzymatic conversion is paramount for optimizing formulation design and predicting clinical efficacy. This guide synthesizes the current understanding of this process, providing a technical framework for researchers.

The Enzymatic Conversion Pathway

The conversion of this compound to ascorbic acid is a hydrolysis reaction that cleaves the ester bond linking ascorbic acid and glycerin. While direct enzymatic studies on this compound are limited, substantial evidence from research on other ascorbyl esters, such as ascorbyl palmitate and oleate, strongly suggests that this conversion is primarily catalyzed by two classes of enzymes naturally present in the skin: lipases and esterases .[3][4][5]

-

Lipases: These enzymes typically hydrolyze triglycerides but have been shown to act on a variety of ester bonds. Lipases like those from Candida antarctica are frequently used in the enzymatic synthesis of ascorbyl esters, indicating their ability to interact with the ascorbyl moiety. It is plausible that endogenous skin lipases recognize and hydrolyze the ester linkage in this compound.

-

Esterases: The skin is rich in various esterases that play a crucial role in the metabolism of xenobiotics and the activation of prodrugs. These enzymes are prime candidates for the hydrolysis of the ester bond in this compound, releasing free ascorbic acid and glycerin.

The proposed enzymatic conversion is a single-step hydrolysis reaction.

Quantitative Analysis of Enzymatic Conversion

To date, specific kinetic parameters for the enzymatic hydrolysis of this compound have not been extensively published. However, studies on analogous ascorbyl esters provide a valuable reference point. The kinetics of lipase-catalyzed synthesis and hydrolysis of ascorbyl esters often follow a Ping-Pong Bi-Bi mechanism, which can be adapted to model the hydrolysis of this compound.

Table 1: Kinetic Parameters for Lipase-Catalyzed Reactions of Ascorbyl Esters (Illustrative)

| Enzyme Source | Substrate | Vmax (µmol/min/mg) | Km (mM) | Ki (mM) | Reference |

| Candida antarctica Lipase NS 88011 | Ascorbyl Oleate | Not Specified | 0.81 (for both substrates) | 1.959 (Ascorbic Acid), 0.0008 (Oleic Acid) | |

| Immobilized Candida antarctica Lipase | Ascorbyl Oleate | Not Specified | Not Specified | Not Specified |

Note: The presented data is for the synthesis reaction, but provides insight into enzyme-substrate interactions.

Experimental Protocols

This section outlines detailed methodologies for characterizing the enzymatic conversion of this compound to ascorbic acid.

In Vitro Enzymatic Assay Using Skin Homogenates

This protocol describes a method to assess the conversion of this compound in a biologically relevant matrix.

Methodology:

-

Preparation of Skin Homogenate (S9 fraction):

-

Obtain fresh human or animal skin tissue.

-

Separate the epidermis and dermis.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.

-

Centrifuge the homogenate at 9000 x g for 20 minutes at 4°C.

-

The resulting supernatant is the S9 fraction, containing cytosolic and microsomal enzymes.

-

Determine the protein concentration of the S9 fraction using a standard method like the Bradford assay.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the skin homogenate (S9 fraction), a known concentration of this compound, and buffer to the final volume.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold methanol or a final concentration of 1 M perchloric acid to precipitate the proteins.

-

-

Sample Analysis:

-

Centrifuge the terminated reaction samples to pellet the precipitated protein.

-

Analyze the supernatant for the concentrations of this compound and ascorbic acid using a validated HPLC-UV method.

-

HPLC-UV Method for Simultaneous Quantification

This method allows for the separation and quantification of both the substrate (this compound) and the product (ascorbic acid).

Table 2: HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of methanol and aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid). The exact ratio should be optimized for separation. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm (for ascorbic acid) and a suitable wavelength for this compound (to be determined by UV scan, likely similar to ascorbic acid). |

| Column Temperature | 25°C |

| Standard Preparation | Prepare standard solutions of both this compound and ascorbic acid in the mobile phase to generate calibration curves. |

Data Analysis:

-

Calculate the rate of ascorbic acid formation and this compound depletion over time.

-

If performing kinetic studies, vary the substrate concentration and determine the Michaelis-Menten parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Signaling Pathways and Cellular Effects

The conversion of this compound to ascorbic acid is the critical first step for its biological activity. Once released, ascorbic acid can participate in numerous cellular pathways.

References

- 1. Unlocking the Potential of this compound Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]

- 2. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Potential of Glyceryl Ascorbate in Neuroprotection Against Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key pathological mechanism in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] The central nervous system (CNS) is particularly vulnerable to oxidative damage due to its high metabolic rate, high concentration of polyunsaturated fatty acids, and relatively low antioxidant capacity.[1][2] Ascorbic acid (Vitamin C) is a crucial water-soluble antioxidant in the brain, where it is found in high concentrations and plays a vital role in protecting neurons from oxidative damage. However, the inherent instability of ascorbic acid presents a significant challenge for its therapeutic application. Glyceryl ascorbate, a stable, water-soluble derivative of ascorbic acid, has emerged as a promising candidate for overcoming this limitation. This technical guide explores the potential of this compound as a neuroprotective agent against oxidative stress, drawing upon the extensive research on ascorbic acid and its derivatives.

Properties of this compound

This compound is synthesized by attaching glycerin to ascorbic acid, resulting in a more stable molecule that is less prone to oxidation. This enhanced stability makes it a more suitable candidate for formulation in therapeutic agents. While direct quantitative data on the neuroprotective efficacy of this compound is limited, its shared properties with ascorbic acid, such as its antioxidant capacity, suggest a strong potential for neuroprotection. Furthermore, some derivatives, like 3-Laurylthis compound, have been shown to increase the production of glutathione, a key intracellular antioxidant, and enhance the skin barrier function, highlighting the potential for multifaceted protective mechanisms.

Putative Mechanisms of Neuroprotection by this compound

Based on the known neuroprotective mechanisms of ascorbic acid, this compound is hypothesized to protect neurons from oxidative stress through several pathways:

-

Direct ROS Scavenging: As a derivative of ascorbic acid, this compound is expected to directly neutralize various ROS, including superoxide and hydroxyl radicals, thereby preventing damage to cellular components like lipids, proteins, and nucleic acids.

-

Recycling of Other Antioxidants: Ascorbic acid is known to regenerate other antioxidants, most notably alpha-tocopherol (Vitamin E), from their radical forms. This compound likely shares this capability, contributing to the overall antioxidant capacity of the cell.

-

Modulation of Signaling Pathways: Ascorbic acid has been shown to modulate key signaling pathways involved in the cellular response to oxidative stress, such as the NF-κB and Nrf2 pathways. It is plausible that this compound, upon intracellular conversion to ascorbic acid, would exert similar effects.

-

Protection Against Glutamate Excitotoxicity: Ascorbic acid protects neurons against glutamate-induced excitotoxicity, a major contributor to neuronal death in ischemic stroke and other neurodegenerative conditions. This protection is thought to be mediated by both its antioxidant properties and its ability to modulate glutamate receptors.

Experimental Protocols for Assessing Neuroprotective Potential

The following are detailed methodologies for key experiments that can be employed to evaluate the neuroprotective effects of this compound against oxidative stress.

In Vitro Neuroprotection Assays

1. Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration range at which this compound exhibits protective effects against an oxidative insult without being toxic to the cells.

-

Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures.

-

Method (MTS Assay):

-

Seed neuronal cells in 96-well plates at a suitable density and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-1000 µM) for a specified duration (e.g., 24 hours).

-

Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂), 1-methyl-4-phenylpyridinium (MPP+), or glutamate at a pre-determined toxic concentration.

-

Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with this compound alone.

-

Incubate for a suitable period (e.g., 24-48 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Objective: To assess the ability of this compound to reduce intracellular ROS levels induced by an oxidative challenge.

-

Method (DCFDA Assay):

-

Culture and treat neuronal cells with this compound and the neurotoxin as described in the cell viability assay.

-

After the treatment period, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in the dark for 30-60 minutes at 37°C.

-

Wash the cells again with PBS.

-